Defined Regulatory Identity as Remifentanil Impurity 1 with Specific Relative Retention Time (RRT)
The compound is unequivocally defined in regulatory pharmacopoeial methods as 'Impurity I' for the active pharmaceutical ingredient (API) remifentanil. In validated HPLC methods, this impurity is distinguished from other specified impurities (e.g., Impurity II) by its specific relative retention time (RRT). This RRT is a critical, quantitative parameter for method validation and batch release, directly tying the compound's identity to a regulated analytical outcome [1].
| Evidence Dimension | Relative Retention Time (RRT) in HPLC |
|---|---|
| Target Compound Data | RRT ≈ 0.88 (relative to remifentanil) |
| Comparator Or Baseline | Remifentanil Impurity II: RRT ≈ 0.79 (or earlier peak); Remifentanil: RRT = 1.0 |
| Quantified Difference | Target compound elutes later than Impurity II and before the API remifentanil, with a quantifiable difference in RRT. |
| Conditions | HPLC analysis per Chinese Pharmacopoeia/European Pharmacopoeia methods for remifentanil hydrochloride; cyanopropyl column (e.g., Phenomenex Luna CN, 4.6mm×250mm, 5μm); mobile phase: 0.03M phosphate buffer (pH 3.0)-methanol-acetonitrile (77:20:3); detection at 225 nm [1]. |
Why This Matters
Procurement of this specific impurity is mandatory for laboratories performing regulatory-compliant testing of remifentanil; generic 'piperidine derivatives' lack this defined chromatographic signature and cannot be used for validated method verification.
- [1] Chinese Pharmacopoeia Commission. (2015). Remifentanil Hydrochloride for Injection Monograph (注射用盐酸瑞芬太尼). View Source
